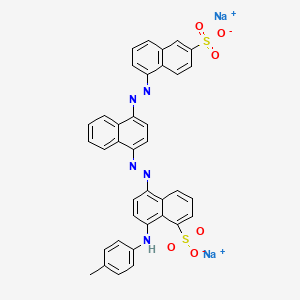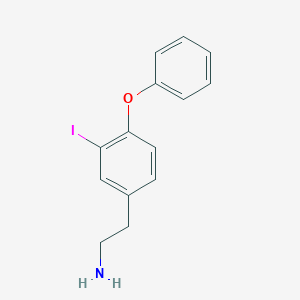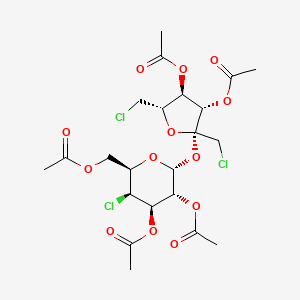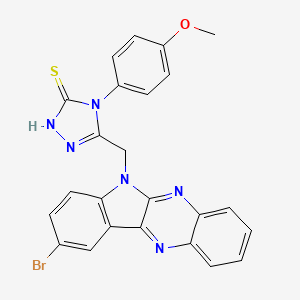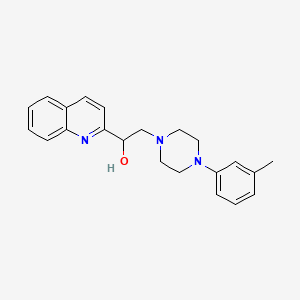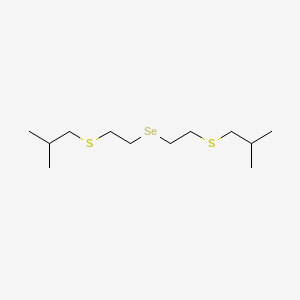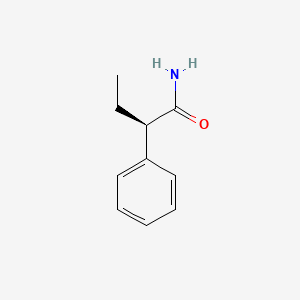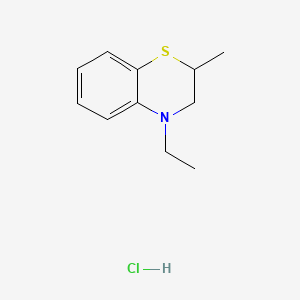
3,4-Dihydro-4-ethyl-2-methyl-2H-1,4-benzothiazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-4-ethyl-2-methyl-2H-1,4-benzothiazine hydrochloride: is a heterocyclic compound that belongs to the benzothiazine family Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-4-ethyl-2-methyl-2H-1,4-benzothiazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 3,4-Dihydro-4-ethyl-2-methyl-2H-1,4-benzothiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
科学的研究の応用
Chemistry: In chemistry, 3,4-Dihydro-4-ethyl-2-methyl-2H-1,4-benzothiazine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics and antifungal drugs.
Medicine: In medicine, benzothiazine derivatives, including this compound, are being explored for their anti-inflammatory and analgesic properties. These compounds may offer new treatment options for conditions such as arthritis and chronic pain.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 3,4-Dihydro-4-ethyl-2-methyl-2H-1,4-benzothiazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways involved can vary depending on the specific application and target organism.
類似化合物との比較
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar benzothiazine core but differs in its substitution pattern and oxidation state.
1,4-Benzothiazine: The parent compound of the benzothiazine family, which lacks the specific substitutions found in 3,4-Dihydro-4-ethyl-2-methyl-2H-1,4-benzothiazine hydrochloride.
2,3-Dihydro-1,4-benzothiazine: Another derivative with a different substitution pattern and degree of saturation.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups on the benzothiazine ring enhances its reactivity and potential for diverse applications compared to other benzothiazine derivatives.
特性
CAS番号 |
97699-30-4 |
|---|---|
分子式 |
C11H16ClNS |
分子量 |
229.77 g/mol |
IUPAC名 |
4-ethyl-2-methyl-2,3-dihydro-1,4-benzothiazine;hydrochloride |
InChI |
InChI=1S/C11H15NS.ClH/c1-3-12-8-9(2)13-11-7-5-4-6-10(11)12;/h4-7,9H,3,8H2,1-2H3;1H |
InChIキー |
MMSPNTMFTNHNJB-UHFFFAOYSA-N |
正規SMILES |
CCN1CC(SC2=CC=CC=C21)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


